

# Chemical structure and molecular weight of Patidegib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	Patidegib
Cat. No.:	B1684313

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## In-Depth Technical Guide: Patidegib

For Researchers, Scientists, and Drug Development Professionals

## Core Chemical Properties and Structure

**Patidegib**, also known as IPI-926 and Saridegib, is a semi-synthetic derivative of the naturally occurring steroidal alkaloid, cyclopamine.<sup>[1][2]</sup> It is a potent and orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.<sup>[1][2]</sup>

## Chemical Structure

The chemical structure of **Patidegib** is characterized by a complex fused ring system.

Table 1: Chemical Identifiers for **Patidegib**

Identifier	Value
IUPAC Name	N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide
Molecular Formula	C <sub>29</sub> H <sub>48</sub> N <sub>2</sub> O <sub>3</sub> S
SMILES	C[C@H]1C[C@]2([H])--INVALID-LINK--(--INVALID-LINK--[C@@]3(CC[C@@]4([H])[C@]5([H])CC[C@]6([H])C--INVALID-LINK--[C@@]5([H])CC4=C(C)C3)NS(=O)(=O)C)O2)NC1
InChI Key	HZLFFNCLTRVYJG-WWGOJCOQSA-N

## Physicochemical Properties

The molecular weight and other key properties of **Patidegib** are summarized below.

Table 2: Physicochemical Properties of **Patidegib**

Property	Value	Source
Molecular Weight	504.8 g/mol	PubChem
CAS Number	1037210-93-7	PubChem
Appearance	White to off-white solid	(Inferred)

## Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

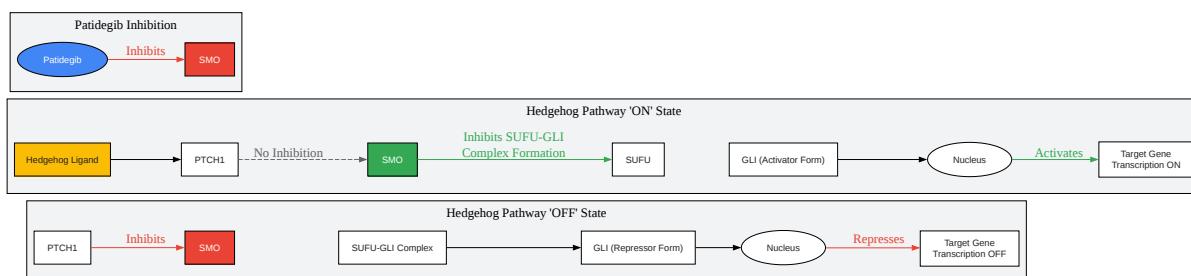
**Patidegib** exerts its therapeutic effects by selectively targeting and inhibiting the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.

Inappropriate activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC).

**Patidegib**'s primary molecular target is the Smoothened (SMO) receptor, a G protein-coupled receptor that acts as a positive regulator of the Hh pathway.<sup>[2]</sup> By binding to SMO, **Patidegib** prevents the downstream activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which are responsible for transcribing Hh target genes involved in cell growth and differentiation.

## Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 tonically inhibits SMO. Ligand binding to PTCH1 relieves this inhibition, allowing SMO to activate the downstream signaling cascade, culminating in the activation of GLI transcription factors. **Patidegib**'s inhibition of SMO effectively blocks this entire downstream process.



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Caption: Canonical Hedgehog signaling pathway and the mechanism of **Patidegib** inhibition.

## Quantitative Data

### In Vitro Potency

**Patidegib** demonstrates high potency in inhibiting the Hedgehog pathway in cellular and biochemical assays.

Table 3: In Vitro Activity of **Patidegib**

Parameter	Value	Description	Source
IC <sub>50</sub> (SMO Binding)	1.4 nmol/L	Concentration for 50% inhibition of binding to the SMO receptor.	[2][3]
EC <sub>50</sub> (Cell-based)	5 - 7 nmol/L	Concentration for 50% effective inhibition of the Hedgehog pathway in a cell-based assay.	[2][3]

## Clinical Efficacy (Topical Formulation)

Clinical trials have evaluated the efficacy of a topical gel formulation of **Patidegib** for the treatment of Basal Cell Carcinomas (BCCs), particularly in patients with Gorlin Syndrome.

Table 4: Clinical Efficacy of Topical **Patidegib** in Gorlin Syndrome (Phase 2)

Endpoint	Patidegib		p-value	Source
	Topical Gel (2% and 4%)	Vehicle Gel		
Complete Response (Tumor Disappearance)	25% of BCCs	0% of BCCs	-	[4]
New Surgically Eligible BCCs (per patient)	0.4	1.4	-	[4]

Note: Data is from a Phase 2 proof-of-concept study.

## Pharmacokinetics

Pharmacokinetic studies have been conducted for both oral and topical formulations of **Patidegib**.

Table 5: Pharmacokinetic Parameters of Oral **Patidegib** (Phase 1)

Parameter	Value	Description	Source
T <sub>max</sub> (Time to Maximum Concentration)	2 - 8 hours	Time to reach peak plasma concentration after oral administration.	[5]
t <sub>1/2</sub> (Terminal Half-life)	20 - 40 hours	Time for the plasma concentration to decrease by half.	[5]

For the topical formulation, systemic exposure is significantly lower. Studies have shown that circulating blood levels of **Patidegib** are more than 500-fold lower than when the drug is administered orally.[6] In some studies of the topical gel, there were zero detectable levels of **Patidegib** in the plasma.[6]

# Experimental Protocols

## Semi-synthesis of Patidegib

**Patidegib** is a semi-synthetic derivative of cyclopamine. The synthesis involves chemical modification of the cyclopamine scaffold to improve its pharmaceutical properties, including potency and stability.<sup>[1]</sup> While detailed, proprietary synthesis protocols are not publicly available, the general approach involves sourcing cyclopamine from the plant *Veratrum californicum* or through plant cell fermentation, followed by a series of chemical transformations.

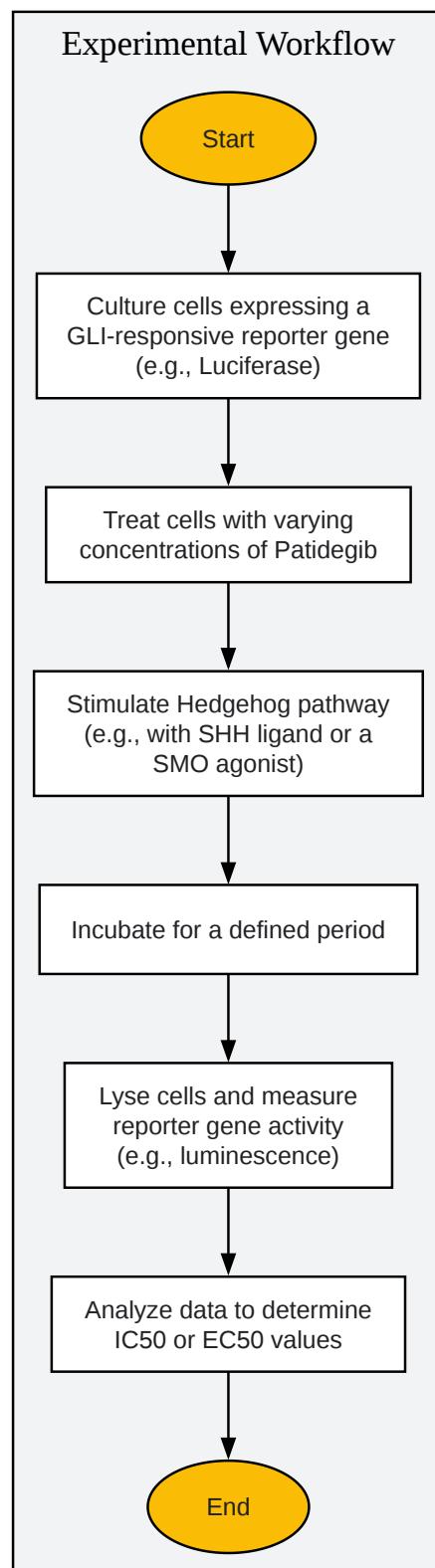
## Characterization of Patidegib

The chemical structure and purity of synthesized **Patidegib** are confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR are used to elucidate the chemical structure by identifying the chemical environment of each proton and carbon atom in the molecule.<sup>[7][8][9][10]</sup>
- Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of **Patidegib**.<sup>[7][10]</sup>

## In Vitro Hedgehog Pathway Inhibition Assay

A common method to assess the inhibitory activity of compounds like **Patidegib** on the Hedgehog pathway is a cell-based reporter assay.

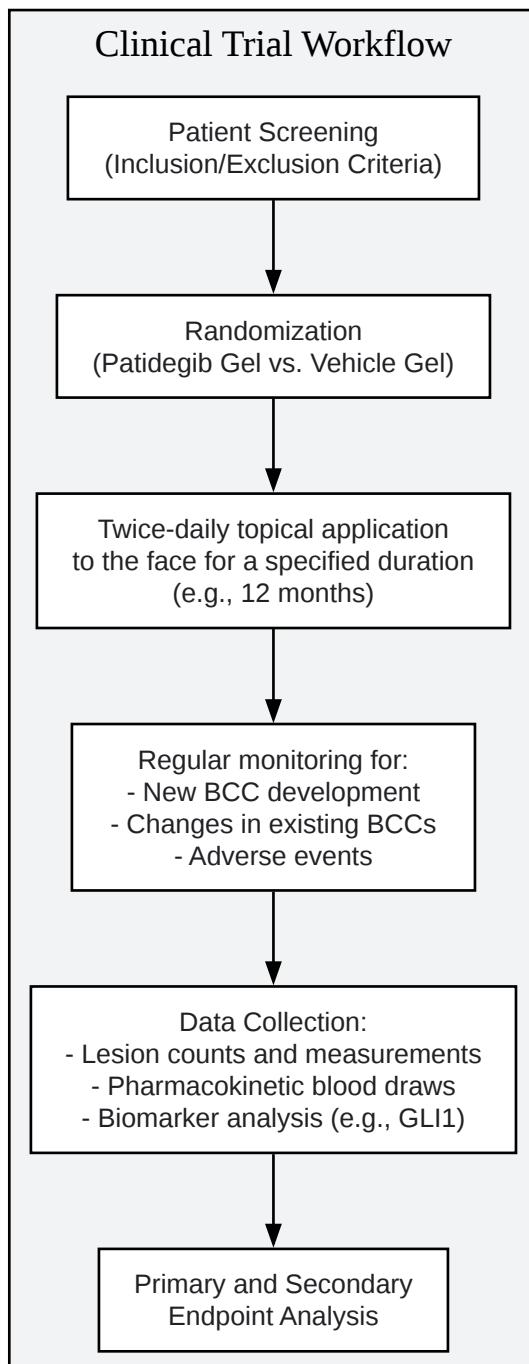


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Caption: A generalized workflow for an in vitro Hedgehog pathway inhibition assay.

## Clinical Trial Protocol for Topical Patidegib

Clinical trials for topical **Patidegib** in Gorlin Syndrome have followed a structured protocol to assess safety and efficacy.



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Caption: A simplified workflow for a clinical trial of topical **Patidegib**.

## Conclusion

**Patidegib** is a well-characterized, potent inhibitor of the Hedgehog signaling pathway with demonstrated clinical activity, particularly in a topical formulation for the management of Basal Cell Carcinomas in Gorlin Syndrome. Its mechanism of action, targeting the SMO receptor, is well-understood, and its physicochemical properties are defined. Further research and development may continue to explore its therapeutic potential in other Hh-driven diseases.

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